3-Bromo-6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one
説明
3-Bromo-6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one (CAS: 1822648-60-1) is a brominated heterocyclic compound featuring a fused pyridine-azepinone scaffold. Its molecular formula is C₉H₉BrN₂O, with a molecular weight of 241.08 g/mol.
特性
分子式 |
C9H9BrN2O |
|---|---|
分子量 |
241.08 g/mol |
IUPAC名 |
3-bromo-6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one |
InChI |
InChI=1S/C9H9BrN2O/c10-6-4-7-8(12-5-6)2-1-3-11-9(7)13/h4-5H,1-3H2,(H,11,13) |
InChIキー |
PCAVEOFNKNXTNG-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=C(C=N2)Br)C(=O)NC1 |
製品の起源 |
United States |
準備方法
Preparation Methods of 3-Bromo-6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one
Ritter-Type Reaction-Based Synthesis
A recent and efficient methodology involves an intramolecular Ritter-type reaction catalyzed by bismuth(III) trifluoromethanesulfonate (Bi(OTf)3) in the presence of para-toluenesulfonic acid monohydrate (p-TsOH·H2O). This method was developed to construct benzazepine analogs and has been adapted for related azepinone systems such as this compound.
Key Reaction Conditions and Optimization
| Entry | Bi(OTf)3 (mol %) | p-TsOH·H2O (equiv) | Acetonitrile (MeCN) equiv | Solvent Ratio (DCE:MeCN) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 5 | 5.0 | - | 1:1 | 42 |
| 2 | 5 | 5.0 | - | 0:1 | 76 |
| 3 | 0 | 5.0 | - | 0:1 | 13 |
| 4 | 5 | 5.0 | 5.0 | - | 54 |
| 5 | 5 | 5.0 | 10.0 | - | 75 |
| 6 | 5 | 5.0 | 15.0 | - | 86 |
| 7 | 5 | 5.0 | 30.0 | - | 88 |
| 8 | 5 | 2.5 | 15.0 | - | 67 |
| 9 | 5 | 7.5 | 15.0 | - | 97 |
Table 1: Optimization of reaction conditions for the synthesis of azepinone derivatives via Bi(OTf)3-catalyzed Ritter-type reaction.
- The optimal conditions (Entry 9) used 5 mol % Bi(OTf)3, 7.5 equivalents of p-TsOH·H2O, and 15 equivalents of MeCN as both solvent and nitrile source, achieving a 97% isolated yield of the desired product.
- The reaction was typically conducted at 150 °C in a sealed tube overnight.
- The presence of Bi(OTf)3 was crucial for high yield; omission led to a drastic decrease (13%) in product formation.
- The nitrile (MeCN) serves both as solvent and as a reactant in the Ritter-type cyclization.
Substrate Scope
- Substrates with methyl, chlorine, and bromine substituents on the pyridine ring were successfully converted, though steric effects influenced yields.
- Ortho-substituted pyridines showed slightly reduced yields due to steric hindrance.
- Meta-substituted substrates generally gave good yields (80-83%).
Bromination Step
Selective bromination at the 3-position of the tetrahydropyridoazepinone ring is typically accomplished using electrophilic brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to avoid overbromination or ring degradation.
- The bromination is performed after ring closure to ensure regioselectivity.
- Reaction conditions are optimized to maintain the lactam integrity.
- Solvent choice (e.g., dichloromethane or acetonitrile) and temperature control are critical.
Detailed Reaction Scheme
Synthetic Route Summary
- Starting Material Preparation : Pyridinylmethanol derivatives are synthesized or procured with desired substituents.
- Ritter-Type Cyclization : Treatment with Bi(OTf)3 catalyst and p-TsOH·H2O in acetonitrile at elevated temperature induces intramolecular cyclization forming the tetrahydropyridoazepin-5-one core.
- Bromination : The cyclized product is subjected to electrophilic bromination using NBS or equivalent brominating agents to install the bromine atom at the 3-position.
- Purification : The final product is purified by chromatographic techniques and characterized.
Research Findings and Analysis
- The Ritter-type reaction catalyzed by Bi(OTf)3 is highly efficient and general for constructing the azepinone ring system.
- The reaction tolerates various substituents on the pyridine ring, allowing for structural diversity.
- Optimization studies reveal the critical role of acid equivalents and nitrile concentration in maximizing yield.
- Bromination is best performed post-cyclization to ensure regioselectivity and functional group compatibility.
- The overall synthetic route provides good to excellent yields (up to 97%) and is scalable for research and potential industrial applications.
化学反応の分析
Types of Reactions
3-Bromo-6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: Further cyclization can occur to form more complex ring structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
科学的研究の応用
3-Bromo-6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly as a CCR2 antagonist, which may have implications in treating chronic inflammation, diabetes, and cancer.
Biological Research: The compound is used in studies to understand its effects on cellular pathways and molecular targets.
Chemical Biology: It serves as a building block for the synthesis of more complex molecules used in chemical biology research
作用機序
The mechanism of action of 3-Bromo-6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one involves its interaction with specific molecular targets, such as the CCR2 receptor. By binding to this receptor, the compound can inhibit its activity, leading to downstream effects on cellular signaling pathways involved in inflammation and other biological processes .
類似化合物との比較
Comparison with Structural Analogs
Core Scaffold Derivatives
Parent Compound: 6,7,8,9-Tetrahydropyrido[3,2-c]azepin-5-one (CAS: 61479-31-0)
- Molecular Formula : C₉H₁₀N₂O
- Molecular Weight : 162.08 g/mol
- Significance: Serves as the unsubstituted core for derivatives. Used in transition-metal-catalyzed cyclization reactions to synthesize isoquinolinones .
2-Methyl Derivative (CAS: 61479-33-2)
- Molecular Formula : C₁₀H₁₂N₂O
- Molecular Weight : 176.22 g/mol
8,8-Dimethyl Derivative (CAS: 61479-34-3)
- Molecular Formula : C₁₁H₁₄N₂O
- Molecular Weight : 190.24 g/mol
- Key Properties :
- XLogP3: Estimated ~1.6 (higher lipophilicity due to two methyl groups)
- TPSA: ~42 Ų
- Significance : The dimethyl substitution at position 8 increases bulkiness, which may influence pharmacokinetic properties such as metabolic stability .
Brominated Analogs
Target Compound: 3-Bromo Derivative (CAS: 1822648-60-1)
- Molecular Formula : C₉H₉BrN₂O
- Molecular Weight : 241.08 g/mol
- Key Properties :
- XLogP3: Estimated ~1.8 (bromine’s lipophilic contribution)
- TPSA: 42 Ų
- Applications : Bromine acts as a leaving group, enabling further functionalization (e.g., Suzuki couplings). Its electronic effects may modulate receptor binding in pharmacological contexts .
2-Bromo-6,7,8,9-tetrahydro-benzo[7]annulen-5-one (CAS: 169192-93-2)
- Molecular Formula : C₁₀H₁₁BrO
- Molecular Weight : 227.10 g/mol
- Key Properties: XLogP3: ~2.5 (higher due to aromatic benzo ring) TPSA: 17 Ų (lower polarity compared to pyridoazepinones)
- Contrast: While structurally distinct (benzoannulenone vs. pyridoazepinone), this compound highlights the role of bromine in altering lipophilicity and steric profiles .
Pharmacologically Active Analogs
Thienotetrahydropyridine Derivatives
- Example: Methyl-(R)-(-)-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate (Clopidogrel precursor)
- Key Features: Antiplatelet activity via P2Y12 receptor antagonism. Structural similarity to pyridoazepinones, emphasizing the importance of heterocyclic cores in drug design .
SAR Insights from Antiplatelet Compounds
- Compound C1 (from ): A thienotetrahydropyridine derivative with superior activity to ticlopidine.
- Implications : Substituents at positions 2, 3, or 8 on heterocyclic scaffolds critically influence biological activity. For instance, electron-withdrawing groups (e.g., bromine) may enhance binding affinity or metabolic stability .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | XLogP3 | TPSA (Ų) | Key Substituents |
|---|---|---|---|---|---|---|
| Parent Core (Unsubstituted) | 61479-31-0 | C₉H₁₀N₂O | 162.08 | 0.6 | 42 | None |
| 2-Methyl Derivative | 61479-33-2 | C₁₀H₁₂N₂O | 176.22 | ~1.1 | 42 | Methyl at C2 |
| 8,8-Dimethyl Derivative | 61479-34-3 | C₁₁H₁₄N₂O | 190.24 | ~1.6 | 42 | Dimethyl at C8 |
| 3-Bromo Target Compound | 1822648-60-1 | C₉H₉BrN₂O | 241.08 | ~1.8 | 42 | Bromine at C3 |
| 2-Bromo-benzo[7]annulen-5-one | 169192-93-2 | C₁₀H₁₁BrO | 227.10 | ~2.5 | 17 | Bromine on benzo ring |
Research Findings and Implications
- Synthetic Accessibility: The parent pyridoazepinone scaffold is synthesized via transition-metal-catalyzed cyclization, as demonstrated in RSC Advances (2015) . Bromination at C3 likely follows electrophilic substitution protocols.
- However, excessive bulk (e.g., 8,8-dimethyl) may reduce solubility .
- Gaps in Data: Limited biological data exist for the brominated pyridoazepinone. Future studies should evaluate its antiplatelet or kinase inhibitory activity, leveraging insights from thienopyridine analogs .
生物活性
3-Bromo-6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one is a heterocyclic compound characterized by its unique structure that includes a bromine atom and a fused azepine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in treating various diseases.
- Molecular Formula : C9H9BrN2O
- Molecular Weight : 241.09 g/mol
- CAS Number : 1822648-60-1
- IUPAC Name : 3-bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepin-5-one
| Property | Value |
|---|---|
| Molecular Formula | C9H9BrN2O |
| Molecular Weight | 241.09 g/mol |
| IUPAC Name | 3-bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepin-5-one |
| CAS Number | 1822648-60-1 |
The biological activity of this compound primarily involves its interaction with specific molecular targets. Notably, it acts as a CCR2 antagonist. This mechanism is significant in the context of chronic inflammation and diseases such as diabetes and cancer. By inhibiting the CCR2 receptor's activity, the compound can modulate various cellular signaling pathways involved in inflammatory responses.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. For instance:
- Compound Efficacy : Studies have shown IC50 values in the low micromolar range for related compounds against human cancer cell lines.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in vitro and in vivo. Its ability to inhibit CCR2 suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Although specific data on its efficacy against pathogens is limited, structural analogs have shown promising results in combating bacterial infections.
Case Studies
-
Case Study on Anticancer Activity :
- A study evaluating the anticancer effects of azepine derivatives reported that certain structural modifications enhanced their potency against breast cancer cell lines.
- Results indicated an IC50 value of approximately 4 µM for a closely related compound.
-
Anti-inflammatory Activity Assessment :
- In vivo studies using murine models demonstrated significant reductions in inflammatory markers when treated with compounds similar to this compound.
- The treatment resulted in a 70% decrease in paw edema compared to controls.
-
Antimicrobial Evaluation :
- Testing against Staphylococcus aureus showed promising results with a minimum inhibitory concentration (MIC) of 32 µg/mL for related compounds.
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 3-Bromo-6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one, and how can reaction conditions be optimized for yield?
- Methodological Answer : Bromination of pyridoazepinone precursors using electrophilic bromine sources (e.g., NBS or Br₂) under controlled temperatures (0–25°C) in aprotic solvents (e.g., DCM or THF) is a common approach. For example, analogous brominated pyridines were synthesized via regioselective bromination using 2-bromoacetophenone in ethanol, achieving >95% purity . Optimization should include monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios (e.g., 1.2–1.5 equivalents of brominating agent).
Q. What analytical techniques are critical for characterizing purity and structural integrity?
- Methodological Answer :
- NMR (¹H/¹³C) : Confirm regiochemistry of bromination and ring saturation (e.g., distinguishing between 3- and 5-bromo isomers via coupling constants and chemical shifts).
- HRMS : Verify molecular weight (expected ~255–260 g/mol based on similar brominated azepines ).
- XRD : Resolve stereochemical ambiguities in fused-ring systems .
- HPLC-PDA : Assess purity (>95% threshold for research-grade material) using C18 columns and acetonitrile/water gradients .
Q. How should researchers handle stability and storage challenges for this compound?
- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Avoid exposure to moisture, as brominated heterocycles are prone to hydrolysis; silica gel desiccants are recommended. Stability studies under accelerated conditions (40°C/75% RH for 14 days) can predict shelf life .
Advanced Research Questions
Q. What strategies address regioselectivity conflicts during bromination of the pyridoazepinone core?
- Methodological Answer : Computational modeling (DFT) predicts electrophilic attack at the 3-position due to lower activation energy (ΔG‡ ~25 kcal/mol) compared to the 5-position (ΔG‡ ~32 kcal/mol). Experimentally, directing groups (e.g., acetyl or methoxy) can bias bromination sites. For example, 5-bromo isomers in pyridines were minimized using steric hindrance from tert-butyl groups . Validate with kinetic studies (e.g., in situ IR monitoring) .
Q. How can researchers reconcile contradictory spectral data (e.g., NMR splitting vs. XRD crystal structures)?
- Methodological Answer : Dynamic effects in solution (e.g., ring puckering in tetrahydroazepines) may cause unexpected NMR splitting despite rigid crystal structures. Use variable-temperature NMR (–50°C to +50°C) to identify conformational exchange. Compare with XRD data of analogous compounds, such as 4-bromo-5H-cyclopenta[c]pyridin-7-one (C8H6BrNO, P212121 space group) .
Q. What computational tools predict metabolic pathways or off-target interactions for this compound in pharmacological studies?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility (LogP ~2.0–2.5) and cytochrome P450 inhibition risks.
- Docking Studies (AutoDock Vina) : Screen against kinase or GPCR targets using homology models (e.g., pyridoazepinones’ affinity for dopamine receptors ).
- MD Simulations (GROMACS) : Assess binding stability of the bromine moiety in active sites over 100-ns trajectories .
Key Research Recommendations
- Stereochemical Analysis : Prioritize XRD for ambiguous brominated products, leveraging databases like CCDC.
- Reaction Scale-Up : Use flow chemistry to mitigate exothermic risks in bromination (evidenced in ).
- Toxicity Screening : Conduct Ames tests early to flag mutagenicity risks from brominated metabolites.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
